![molecular formula C9H8ClN3 B1284570 5-chloro-2-(1H-imidazol-1-yl)aniline CAS No. 54705-92-9](/img/structure/B1284570.png)
5-chloro-2-(1H-imidazol-1-yl)aniline
Overview
Description
5-chloro-2-(1H-imidazol-1-yl)aniline is a chemical compound with the CAS Number: 54705-92-9 . It has a molecular weight of 193.64 . The IUPAC name for this compound is 5-chloro-2-(1H-imidazol-1-yl)phenylamine .
Synthesis Analysis
The synthesis of imidazole compounds, such as 5-chloro-2-(1H-imidazol-1-yl)aniline, often involves the reaction of glyoxal and formaldehyde in ammonia . This method, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
The molecular structure of 5-chloro-2-(1H-imidazol-1-yl)aniline is represented by the linear formula C9H8ClN3 . The InChI code for this compound is 1S/C9H8ClN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2 .Chemical Reactions Analysis
Imidazole compounds, including 5-chloro-2-(1H-imidazol-1-yl)aniline, are known for their broad range of chemical and biological properties . They are key components in functional molecules used in a variety of applications .Physical And Chemical Properties Analysis
5-chloro-2-(1H-imidazol-1-yl)aniline is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Scientific Research Applications
Antibacterial Applications
Imidazole derivatives, including 5-chloro-2-(1H-imidazol-1-yl)aniline, have been studied for their antibacterial properties. These compounds can interact with bacterial cell membranes and disrupt their integrity, leading to cell death. They are particularly effective against gram-positive bacteria and have potential as therapeutic agents in treating bacterial infections .
Antifungal Activity
The imidazole ring is a common feature in antifungal agents. 5-chloro-2-(1H-imidazol-1-yl)aniline can be utilized in the synthesis of compounds with antifungal activity, targeting the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption can inhibit the growth and proliferation of fungal pathogens .
Anticancer Properties
Some imidazole-containing compounds have shown promise in anticancer research. They can act as inhibitors of various enzymes that are overexpressed in cancer cells, such as cyclin-dependent kinases. Research has indicated that certain derivatives of 5-chloro-2-(1H-imidazol-1-yl)aniline exhibit activity against specific cancer cell lines, suggesting potential applications in oncology .
Anti-inflammatory and Analgesic Effects
Imidazole derivatives are known to possess anti-inflammatory and analgesic properties. They can modulate the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. This makes them candidates for the development of new anti-inflammatory and pain-relief medications .
Antioxidant Potential
The imidazole moiety can contribute to the antioxidant potential of a compound. Derivatives of 5-chloro-2-(1H-imidazol-1-yl)aniline have been synthesized and evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Chemical Synthesis and Drug Development
The imidazole ring is a versatile building block in organic synthesis. It is used in the construction of a wide range of functional molecules, including pharmaceuticals. The unique structure of 5-chloro-2-(1H-imidazol-1-yl)aniline allows for regiocontrolled synthesis of substituted imidazoles, which can lead to the development of novel drugs with various therapeutic applications .
Mechanism of Action
Target of Action
5-Chloro-2-(1H-imidazol-1-yl)aniline is a compound that contains an imidazole ring . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antifungal activities . .
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple pathways might be affected
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they can induce various molecular and cellular changes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2-imidazol-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMIFEKRFFTKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588261 | |
Record name | 5-Chloro-2-(1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54705-92-9 | |
Record name | 5-Chloro-2-(1H-imidazol-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54705-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-(1H-imidazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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